

# Pemigatinib metabolic stability in human liver microsomes

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## Compound Focus: Pemigatinib

CAS No.: 1513857-77-6

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## Quantitative Metabolic Stability Profile of Pemigatinib

The following table consolidates the key in vitro and in silico metabolic parameters for **pemigatinib**, as identified in the research.

| Parameter                          | Value  | Experimental Context                         |
|------------------------------------|--|--|
| In Vitro Half-life ( $t_{1/2}$ )   | 27.29 min [1] [2] [3]                                  | Human Liver Microsomes (HLM)                 |
| Intrinsic Clearance ( $CL_{int}$ ) | 25.40 $\mu$ L/min/mg [1] [2] [3]                       | Human Liver Microsomes (HLM)                 |
| Predicted Bioavailability          | Moderate (suggesting good bioavailability) [1] [2] [3] | Based on a moderate extraction ratio         |
| Major Metabolizing Enzyme          | CYP3A4 [4]   | Identified via in vitro studies              |
| In Silico Metabolic Lability       | -  | Predicted by StarDrop's WhichP450 module [2] |

## Detailed Experimental Protocols

The data in the table above was generated using the following validated experimental methods.

### LC-MS/MS Analytical Method

This method was developed for the precise quantification of **pemigatinib** in a human liver microsome (HLM) matrix [1] [2].

- **Chromatography:**
  - **Stationary Phase:** ZORBAX Eclipse Plus C18 column (50 mm x 2.1 mm, 1.8  $\mu$ m) [2].
  - **Mobile Phase:** Isocratic elution with a mixture of 30% acetonitrile and 70% aqueous solution (0.1% formic acid in water) [2].
  - **Flow Rate:** 0.3 mL/min [2].
  - **Run Time:** 2 minutes [2].
- **Mass Spectrometry:**
  - **Ionization:** Electrospray Ionization (ESI) in positive mode [2].
  - **Detection:** Multiple Reaction Monitoring (MRM) [2].
  - **MRM Transitions for Pemigatinib:** 488  $\rightarrow$  401 (Collision Energy: 16 V) and 488  $\rightarrow$  186 (Collision Energy: 36 V) [2].
- **Method Validation:**
  - **Linearity:** 5 to 500 ng/mL ( $R^2 = 0.9995$ ) [1] [2].
  - **LLOQ:** 5 ng/mL [1] [2].
  - **Accuracy & Precision:** Inter- and intra-day variability were within 10% [1] [2].
  - **Recovery:** The mean recovery for **pemigatinib** was  $101.7 \pm 4.48\%$  [2].

### Metabolic Incubation Procedure

The metabolic stability assay was conducted to measure the depletion of **pemigatinib** over time [5] [2].

- **Incubation System:** Human liver microsomes [1] [2].
- **Model for Calculation:** The "in vitro  $t_{1/2}$ " approach using the **well-stirred model** was used to calculate the intrinsic clearance and in vitro half-life [5] [2].
- **Software for In Silico Prediction:** The **StarDrop software package** (WhichP450 module) was used to predict the compound's metabolic lability and sites of metabolism before the in vitro experiments [1] [2].

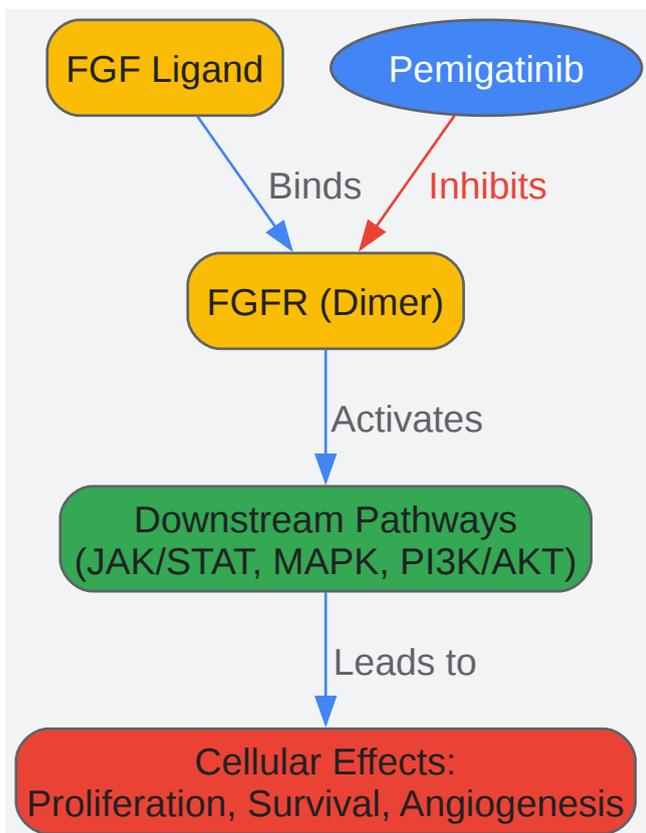
## Clinical and Pharmacological Context

The metabolic characteristics of **pemigatinib** have direct implications for its clinical use.

- **Drug Interactions:** As **pemigatinib** is primarily metabolized by **CYP3A4**, co-administration with strong or moderate CYP3A4 inhibitors or inducers should be avoided, as these can alter **pemigatinib**'s plasma concentration [6] [4].
- **Safety Profile:** In clinical trials (FIGHT-202), the most common treatment-related adverse events included **hyperphosphatemia** (58.5%), alopecia (49.7%), and diarrhea (47.6%) [7]. Hyperphosphatemia is an on-target effect of FGFR inhibition [6].
- **Pharmacokinetics:** **Pemigatinib** exhibits dose-proportional pharmacokinetics and can be administered with or without food. It is primarily excreted in feces (82.4%) and urine (12.6%) [4].

## FGFR Signaling Pathway and Pemigatinib's Mechanism

The diagram below illustrates the pathway targeted by **pemigatinib** and its consequences.



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> **Pemigatinib** inhibits the FGFR signaling pathway, blocking downstream signals that drive tumor cell processes.

## Key Takeaways for Researchers

- **Moderate Metabolic Stability:** **Pemigatinib**'s moderate in vitro half-life and clearance suggest a predictable and manageable in vivo pharmacokinetic profile, contributing to its once-daily oral dosing regimen [1] [2] [6].
- **Robust Analytical Method:** The validated LC-MS/MS method provides a reliable tool for further pharmacokinetic and metabolic studies on **pemigatinib** and its potential metabolites [1] [2].
- **Clear Drug-Drug Interaction Risk:** The central role of CYP3A4 in its metabolism is a critical factor for clinicians and researchers to consider during treatment design or combination therapy studies [6] [4].

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